![molecular formula C12H18BrClN2O B1487821 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1220038-33-4](/img/structure/B1487821.png)
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride
Overview
Description
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride is a chemical compound with the molecular formula C12H18BrClN2O and a molecular weight of 321.64112 . It is used as an intermediate for the synthesis of pyridine derivatives .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride consists of a pyridine ring substituted with a bromine atom and an ethoxy group linked to a piperidinyl group .Scientific Research Applications
Palladium-Catalyzed Cross-Coupling Reactions
It is used in palladium-catalyzed cross-coupling reactions, such as the Negishi reaction, which forms carbon-nitrogen bonds essential for creating complex organic molecules. This application is crucial in the development of new drugs and materials .
Copper-Catalyzed Reactions
The compound is a reactant in copper-catalyzed reactions, leading to the formation of 2′-pyridyldifluoroacetate. Such reactions are important for introducing fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties .
Chromatography and Mass Spectrometry
In the field of analytical chemistry, this compound can be used in the development of chromatographic methods and mass spectrometry protocols. It can serve as a standard or a reagent in the qualitative and quantitative analysis of complex mixtures .
Life Science Research
In life sciences, it is employed in the study of biological pathways and processes. Its incorporation into biomolecules can help in tracing the movement and interaction of these molecules within a biological system, providing insights into cellular mechanisms .
properties
IUPAC Name |
2-bromo-6-(2-piperidin-4-ylethoxy)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O.ClH/c13-11-2-1-3-12(15-11)16-9-6-10-4-7-14-8-5-10;/h1-3,10,14H,4-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRMWWRTKLWEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride | |
CAS RN |
1220038-33-4 | |
Record name | Pyridine, 2-bromo-6-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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